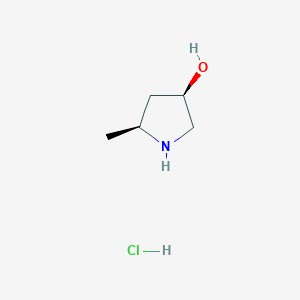

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Description

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its stereochemistry at the 3R and 5S positions defines its unique physicochemical and biological properties. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of enantioselective drugs .

Properties

IUPAC Name |

(3R,5S)-5-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSDRILWPNPXQJ-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107658-76-3 | |

| Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyrrolidine derivative. The reaction conditions often include the use of a biological catalyst, a cofactor like NAD/NADH or NADP/NADPH, and a hydrogen donor such as isopropanol. The reduction reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .

Industrial Production Methods

Industrial production methods for (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride may involve large-scale chemical synthesis using similar reduction techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.

Scientific Research Applications

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It is characterized by a pyrrolidine ring structure with a methyl group on the fifth carbon and a hydroxymethyl group attached to the third carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies and industrial applications.

Chemical Properties and Safety

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride has a molecular weight of 137.61 and the molecular formula . It should be stored under an inert atmosphere at 2-8°C .

Safety and Hazards:

- GHS Classification :

- Precautionary Statements : Includes measures for prevention, response, storage, and disposal, such as P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P403+P233 (Store in a well-ventilated place. Keep container tightly closed) .

Scientific Research Applications

- (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride serves as a building block in the synthesis of complex molecules. Its derivatives may exhibit antiviral properties, though further studies are needed.

- Ligand Synthesis: It can be used in the synthesis of bitopic ligands based on fallypride . The distance between ASP110 in the D3R and the protonated nitrogen in the pyrrolidine ring is in the range of 3.16–3.84 Å . The interaction with ASP110 may influence the affinity for the D3R .

- Piperidine Degraders: The cis-3,5-substituted (3R,5S) piperidine degrader CCT373566 was found to be a potent degrader, displaying complete (>90%) and sub-nanomolar degradation of BCL6 . The degrading isomer is the one in which the polar group is “up”, which corresponds to the (R) configuration, and piperidines containing methyl groups are only degraders when the methyl is found in the (S) configuration .

- Structure-Activity Relationships: The presence of a polar hydroxyl group significantly improves the binding affinity to BCL6, and the methyl group is the key functionality that induces degradation . The specific combination of these two groups leads to the favorable properties of CCT373566 .

- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is used in the synthesis of various compounds .

- Chiral Synthesis: Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chiral compound used as an intermediate in the development of various pharmaceutical agents.

- Interaction with Biological Targets: Studies have shown promising results regarding the interaction of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride with biological targets. Its mechanism of action involves binding to specific receptors and enzymes, which may lead to modulation of physiological responses.

Mechanism of Action

The mechanism of action of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Key Properties

- CAS Number : 1107658-76-3

- Storage : Requires storage under inert atmosphere at 2–8°C

- Purity : Available at ≥98% purity for research applications

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Molecular Properties of (3R,5S)-5-Methylpyrrolidin-3-ol Hydrochloride and Related Compounds

Notes:

- The molecular formula for (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is listed as C₆H₁₃NO in , but inclusion of HCl suggests a corrected formula of C₆H₁₄ClNO .

- The piperidine analog (3S,5R)-5-Trifluoromethyl-piperidin-3-ol HCl has a larger molecular weight due to the trifluoromethyl group and six-membered ring .

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties

Stereochemical Effects :

Table 3: Hazard and Supply Comparison

Key Observations :

- The methyl and hydroxymethyl analogs share similar hazards (skin/eye irritation), but the ethyl derivative lacks sufficient safety data .

- The trifluoromethyl-piperidine analog (CAS 2891580-85-9) is priced higher (~$200/g) due to synthetic complexity .

Research and Application Gaps

- Literature Data : (3R,5S)-5-Ethylpyrrolidin-3-ol HCl and (3S,5R)-5-(3-ethyl-oxadiazolyl)pyrrolidin-3-ol HCl lack published pharmacological studies .

- Synthetic Utility : The target compound is prioritized in peptide synthesis for chiral center introduction , whereas piperidine analogs are explored for kinase inhibition .

Biological Activity

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various biological applications. Its unique stereochemistry and molecular structure contribute to its diverse biological activities, including antioxidant properties, neuroprotective effects, and antimicrobial activity. This article provides an in-depth analysis of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- CAS Number : 1107658-76-3

The compound features a pyrrolidine ring with a hydroxyl group and a methyl substituent, which are critical for its biological interactions. The specific stereochemistry (3R,5S) is essential as it influences the compound's interaction with biological targets.

1. Antioxidant Properties

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. It appears to modulate neurotransmitter systems, potentially influencing mood and cognitive functions. Studies suggest that it may interact with serotonin and dopamine receptors, which are vital for mood regulation and cognitive processes .

3. Antimicrobial Activity

Preliminary studies have suggested that (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride may exhibit antimicrobial properties against certain pathogens. This activity could have implications for developing new antimicrobial agents .

The mechanism of action involves interactions with specific molecular targets:

- Enzymatic Interactions : The compound can modulate the activity of enzymes involved in various biochemical pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress within cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R,5R)-5-Methylpyrrolidin-3-ol | Enantiomer with different stereochemistry | Varied biological activity compared to (3R,5S) |

| Pyrrolidine | Parent compound | Lacks methyl and hydroxyl groups |

| Proline | Naturally occurring amino acid | Similar ring structure but different biological roles |

The unique properties of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride stem from its specific stereochemistry and the presence of both methyl and hydroxyl groups, which significantly influence its biological activity compared to other similar compounds .

Research Findings and Case Studies

Recent studies have focused on the therapeutic potential of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride in neurological disorders. For instance:

- A study examining its neuroprotective properties found that at concentrations around 50 μM, it significantly reduced neuronal cell death induced by oxidative stress .

- Another investigation into its antimicrobial properties revealed that it exhibited inhibitory effects on specific bacterial strains at varying concentrations, suggesting potential applications in treating infections .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR can confirm the pyrrolidine ring structure and methyl/hydroxyl group positions. Coupling constants () help verify stereochemistry (e.g., vicinal coupling in trans/cis arrangements) .

- LCMS : High-resolution mass spectrometry validates molecular weight and detects impurities (e.g., diastereomers or unreacted intermediates) .

- Thermal Analysis : TGA/DSC to assess decomposition behavior and hygroscopicity, critical for storage conditions .

How does the stereochemistry of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride influence its biological activity in receptor-binding studies?

Advanced Research Focus

Stereochemistry directly impacts binding affinity to targets like G protein-coupled receptors (GPCRs). For example:

- Case Study : Trospium chloride impurities (e.g., Related Compound B) show reduced activity due to altered bicyclic stereochemistry .

- Methodology :

What strategies are effective for resolving contradictory data in pharmacological studies of this compound?

Advanced Research Focus

Contradictions may arise from impurity profiles or assay variability. Approaches include:

- Impurity Profiling : UPLC-MS/MS to identify and quantify diastereomers or degradation products (e.g., oxidation of the pyrrolidine ring) .

- Dose-Response Replication : Validate results across multiple cell lines (e.g., CHO-K1 vs. HEK293) to rule out cell-specific artifacts .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrrolidine-based kinase inhibitors) to identify trends .

How should researchers mitigate the hygroscopicity of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride during storage?

Q. Methodological Guidance

- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis .

- Handling : Use a glovebox with <5% humidity for weighing and formulation.

- Stability Testing : Monitor water content via Karl Fischer titration over 6–12 months to establish shelf-life .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess nucleophilic attack susceptibility at the hydroxyl or amine groups.

- Solvent Modeling : Use COSMO-RS to predict solvation effects in polar aprotic solvents (e.g., DMF vs. DMSO) .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR to validate computational predictions .

How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

Q. Advanced Research Focus

- Continuous Flow Chemistry : Reduces racemization risk by minimizing reaction time and temperature fluctuations.

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance ee during recrystallization .

- Process Analytical Technology (PAT) : In-line FTIR monitors ee in real-time during large-scale batches .

What safety protocols are critical when handling (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride in vitro?

Q. Methodological Guidance

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (GHS Category 4) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (TLV: 0.1 mg/m) .

- Spill Management : Neutralize with sand, collect in sealed containers, and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.